molecular formula C20H23N3 B15028506 1-Ethyl-3-[(2-phenylethyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

1-Ethyl-3-[(2-phenylethyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B15028506
M. Wt: 305.4 g/mol
InChI Key: CAEJYRNDGNWWQA-UHFFFAOYSA-N
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Description

1-Ethyl-3-[(2-phenylethyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes an ethyl group, a phenylethylamino group, and a tetrahydroisoquinoline core with a carbonitrile functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-[(2-phenylethyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: The initial step involves the synthesis of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Phenylethylamino Group: The phenylethylamino group is introduced via a nucleophilic substitution reaction, where the tetrahydroisoquinoline core reacts with a phenylethylamine derivative.

    Addition of the Ethyl Group: The ethyl group is typically added through an alkylation reaction, using an ethyl halide in the presence of a base.

    Formation of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-[(2-phenylethyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenylethylamino group or the tetrahydroisoquinoline core, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

1-Ethyl-3-[(2-phenylethyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-[(2-phenylethyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-[(2-phenylethyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
  • 1-Ethyl-3-[(2-phenylethyl)amino]-6,7,8,9-tetrahydroisoquinoline-4-carbonitrile
  • 1-Ethyl-3-[(2-phenylethyl)amino]-5,6,7,8-tetrahydroisoquinoline-3-carbonitrile

Uniqueness

1-Ethyl-3-[(2-phenylethyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group, phenylethylamino group, and carbonitrile functional group within the tetrahydroisoquinoline framework makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H23N3

Molecular Weight

305.4 g/mol

IUPAC Name

1-ethyl-3-(2-phenylethylamino)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

InChI

InChI=1S/C20H23N3/c1-2-19-17-11-7-6-10-16(17)18(14-21)20(23-19)22-13-12-15-8-4-3-5-9-15/h3-5,8-9H,2,6-7,10-13H2,1H3,(H,22,23)

InChI Key

CAEJYRNDGNWWQA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C2=C1CCCC2)C#N)NCCC3=CC=CC=C3

Origin of Product

United States

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